Xanthatin

Beschreibung

Xanthatin is a natural product found in Xanthium pungens, Dittrichia graveolens, and other organisms with data available.

Eigenschaften

IUPAC Name |

(3aR,7S,8aS)-7-methyl-3-methylidene-6-[(E)-3-oxobut-1-enyl]-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-9-8-14-13(11(3)15(17)18-14)7-6-12(9)5-4-10(2)16/h4-6,9,13-14H,3,7-8H2,1-2H3/b5-4+/t9-,13+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRPTFMVULVGIC-ZTIIIDENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC=C1C=CC(=O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@H](CC=C1/C=C/C(=O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317668 | |

| Record name | (-)-Xanthatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26791-73-1 | |

| Record name | (-)-Xanthatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26791-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026791731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Xanthatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XANTHATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/298X1N12LS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Xanthatin: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Structure, Biological Activity, and Mechanisms of Action of a Promising Sesquiterpene Lactone

Introduction

Xanthatin is a naturally occurring sesquiterpene lactone predominantly isolated from plants of the Xanthium genus, particularly Xanthium strumarium.[1][2] With a rich history in traditional medicine, this bioactive compound has garnered significant scientific interest for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure, quantitative biological data, experimental methodologies, and known signaling pathways of Xanthatin, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

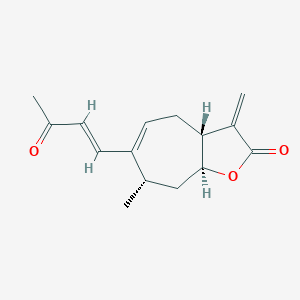

Xanthatin is classified as a xanthanolide, a subclass of sesquiterpene lactones characterized by a bicyclic structure featuring a seven-membered carbocycle fused to a γ-lactone ring.[1] Its chemical identity is well-established through various spectroscopic and analytical techniques.

Table 1: Chemical Identifiers and Properties of Xanthatin

| Identifier | Value |

| IUPAC Name | (3aR,7S,8aS)-7-methyl-3-methylidene-6-[(E)-3-oxobut-1-enyl]-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one[3][4] |

| Molecular Formula | C₁₅H₁₈O₃[3][4] |

| Molar Mass | 246.30 g/mol [5] |

| CAS Number | 26791-73-1[3][4] |

| SMILES | C[C@H]1C[C@H]2--INVALID-LINK--C(=C)C(=O)O2[3][4] |

| InChI | InChI=1S/C15H18O3/c1-9-8-14-13(11(3)15(17)18-14)7-6-12(9)5-4-10(2)16/h4-6,9,13-14H,3,7-8H2,1-2H3/b5-4+/t9-,13+,14-/m0/s1[3][4] |

| InChIKey | RBRPTFMVULVGIC-ZTIIIDENSA-N[4][5] |

| Solubility | Soluble in chloroform, dichloromethane, methanol, and acetone; slightly soluble in cold water.[6][7] |

The key structural feature responsible for much of Xanthatin's biological activity is the α-methylene-γ-butyrolactone moiety, which can act as a Michael acceptor, enabling covalent interactions with nucleophilic residues (such as cysteine) on target proteins.[3]

Biological Activities and Quantitative Data

Xanthatin exhibits a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The following tables summarize key quantitative data from various in vitro studies.

Anticancer Activity

Xanthatin has demonstrated potent cytotoxic and anti-proliferative effects against a range of cancer cell lines.

Table 2: In Vitro Anticancer Activity of Xanthatin (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Hep-G2 | Hepatocellular Carcinoma | 49.0 ± 1.2 | [6] |

| L1210 | Leukemia | 12.3 ± 0.9 | [6] |

| HT-29 | Colorectal Cancer | Data available, specific value not cited | [8][9][10] |

| HeLa | Cervical Cancer | Data available, specific value not cited | [8][9][10] |

| A549 | Non-Small-Cell Lung Cancer | Dose- and time-dependent cytotoxicity observed | [4] |

| MDA-MB-231 | Breast Cancer | Significant cell death observed | [3] |

| C6 | Glioma | Dose-dependent inhibition of viability (1-15 µM) | [1] |

| U251 | Glioma | Dose-dependent inhibition of viability (1-15 µM) | [1] |

Anti-inflammatory Activity

Xanthatin modulates key inflammatory pathways, leading to a reduction in pro-inflammatory mediators.

Table 3: In Vitro Anti-inflammatory Activity of Xanthatin

| Assay | Target/Cell Line | Concentration | Inhibition | Reference |

| Prostaglandin E₂ (PGE₂) Synthesis | MIA PaCa-2 cells | 100 µg/mL | 24% | [5][11] |

| 5-Lipoxygenase Activity | - | 97 µg/mL | 92% | [5][11] |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Dose-dependent | Significant reduction | [8][12] |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | LPS-stimulated RAW 264.7 macrophages | Dose-dependent | Significant reduction | [8][12] |

Antimicrobial Activity

Xanthatin has shown inhibitory effects against various pathogenic microorganisms.

Table 4: In Vitro Antimicrobial Activity of Xanthatin (MIC Values)

| Microorganism | Type | MIC (µg/mL) | Reference |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive bacteria | 7.8 - 15.6 | [3] |

| Methicillin-susceptible Staphylococcus aureus (MSSA) | Gram-positive bacteria | 7.8 - 15.6 | [3] |

| Various Fungi | - | 32 | [3] |

Experimental Protocols

This section provides an overview of the methodologies used to assess the biological activities of Xanthatin.

Isolation and Purification of Xanthatin from Xanthium spinosum

-

Extraction: The aerial parts of Xanthium spinosum are subjected to aqueous extraction. This process also facilitates the conversion of xanthinin (B1684194) to xanthatin.

-

Chromatography: The crude extract is then subjected to column chromatography on silica (B1680970) gel.

-

Elution: A solvent gradient ranging from 100% hexane (B92381) to 100% ethyl acetate (B1210297) is used for elution. Xanthatin is typically eluted with a 1:1 mixture of hexane and ethyl acetate.

-

Purification: The collected fractions containing xanthatin are pooled and further purified by column chromatography to achieve high purity (e.g., 99.9%).[6][7]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[7]

-

Treatment: The cells are then treated with various concentrations of Xanthatin for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for a few hours (e.g., 4 hours) at 37°C.[7][13]

-

Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.[7]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[13]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Serial Dilution: Xanthatin is serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of Xanthatin that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanism of Action

Xanthatin exerts its biological effects by modulating several key signaling pathways implicated in cell growth, survival, and inflammation. Its ability to act as a covalent inhibitor is central to its mechanism of action.

Inhibition of NF-κB and STAT3 Signaling

Xanthatin has been shown to be a potent inhibitor of both the NF-κB (nuclear factor-kappa B) and STAT3 (signal transducer and activator of transcription 3) signaling pathways.[3][6][8][12] This dual inhibitory activity is particularly relevant for its anticancer and anti-inflammatory effects, as aberrant activation of these pathways is a hallmark of many cancers and inflammatory diseases.[3]

The mechanism of inhibition involves the direct covalent binding of Xanthatin to key kinases in these pathways. Specifically, Xanthatin has been shown to covalently bind to Janus kinases (JAKs) and IκB kinase (IKK), thereby inhibiting their kinase activity and preventing the downstream activation of STAT3 and NF-κB, respectively.[3][14]

Modulation of PI3K-Akt-mTOR and Apoptosis Pathways

In glioma cells, Xanthatin has been found to suppress proliferation and induce apoptosis by inhibiting autophagy through the activation of the PI3K-Akt-mTOR signaling pathway.[5][15] Furthermore, Xanthatin can induce apoptosis in various cancer cells through the intrinsic, mitochondria-mediated pathway, involving the upregulation of the tumor suppressor p53 and the activation of caspases.[4] It has also been shown to induce endoplasmic reticulum (ER) stress-dependent apoptosis.[1]

Conclusion

Xanthatin is a multifaceted natural product with significant potential for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. Its well-defined chemical structure, coupled with a growing body of evidence on its biological activities and mechanisms of action, makes it a compelling lead compound for further investigation. The ability of Xanthatin to covalently target key signaling molecules like JAK and IKK provides a strong rationale for its potent and selective effects. Future research should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic studies, and the development of synthetic analogs with improved therapeutic profiles. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the therapeutic potential of Xanthatin.

References

- 1. Xanthatin induces glioma cell apoptosis and inhibits tumor growth via activating endoplasmic reticulum stress-dependent CHOP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Xanthatin inhibits STAT3 and NF‐κB signalling by covalently binding to JAK and IKK kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Xanthatin Induces Cell Cycle Arrest at G2/M Checkpoint and Apoptosis via Disrupting NF-κB Pathway in A549 Non-Small-Cell Lung Cancer Cells [mdpi.com]

- 5. Xanthatin suppresses proliferation and tumorigenicity of glioma cells through autophagy inhibition via activation of the PI3K-Akt-mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Optimization of xanthatin extraction from Xanthium spinosum L. and its cytotoxic, anti-angiogenesis and antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. (−)-Xanthatin Selectively Induces GADD45γ and Stimulates Caspase-Independent Cell Death in Human Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Xanthatin: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthatin, a naturally occurring sesquiterpene lactone, has garnered significant attention within the scientific community for its diverse and potent biological activities. Primarily isolated from plants of the Xanthium genus, this compound has demonstrated promising anti-inflammatory, anti-cancer, and antimicrobial properties. This technical guide provides an in-depth overview of the discovery of xanthatin, its primary natural sources, and detailed methodologies for its extraction and characterization. Furthermore, it delves into the molecular mechanisms underlying its therapeutic potential, with a focus on key signaling pathways. Quantitative data on its biological efficacy are presented in structured tables for comparative analysis, and critical experimental workflows and signaling cascades are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Discovery and Chemical Profile

Xanthatin was first isolated in 1975 from the leaves of Xanthium strumarium, where it was identified as a major bioactive constituent. It is classified as a xanthanolide sesquiterpene lactone, characterized by a C15 skeleton composed of three isoprene (B109036) units and a fused γ-lactone ring.

Chemical Structure:

-

IUPAC Name: (3aR,7S,8aS)-7-methyl-3-methylidene-6-[(E)-3-oxobut-1-enyl]-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one

-

Molecular Formula: C₁₅H₁₈O₃

-

Molar Mass: 246.306 g·mol⁻¹

The presence of the α-methylene-γ-butyrolactone moiety is crucial for its biological activity, acting as a Michael acceptor that can covalently bind to nucleophilic residues, such as cysteine, in target proteins.

Natural Sources and Isolation

The primary natural source of xanthatin is the genus Xanthium, a member of the Asteraceae family. Various species have been identified as producers of this compound.

| Plant Species | Part of Plant | Yield of Xanthatin | Reference |

| Xanthium strumarium | Aerial parts | 0.07% | |

| Xanthium spinosum | Whole plant | 1.1 - 1.3% (dry weight) | |

| Xanthium strumarium | Burs | High yields from chloroform (B151607) fraction | |

| Xanthium italicum | Leaves | Not specified |

Experimental Protocol: Extraction and Isolation of Xanthatin from Xanthium strumarium

This protocol is a modified composite of methodologies described in the literature.

Objective: To extract and purify xanthatin from the dried aerial parts of Xanthium strumarium.

Materials:

-

Dried and ground aerial parts of Xanthium strumarium

-

n-Hexane

-

70% Hydroalcoholic solution

-

Chloroform

-

Silica (B1680970) gel (60 Å, 70-230 mesh)

-

Ethyl acetate (B1210297)

-

Rotary evaporator

-

Ultrasound bath

-

Chromatography column

-

Thin-layer chromatography (TLC) plates

-

Standard laboratory glassware

Procedure:

-

Defatting:

-

Macerate 1.5 kg of dried and ground plant material with n-hexane (1:10 plant material to solvent ratio) in an ultrasound bath at 50°C to remove nonpolar compounds.

-

Filter the mixture and discard the n-hexane extract.

-

-

Extraction:

-

Extract the defatted plant material with 96% ethanol (1:10 ratio) using dynamic ultrasound-assisted maceration at 50°C.

-

Repeat the extraction process three times to ensure maximum yield.

-

Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator.

-

-

Liquid-Liquid Partitioning:

-

Redissolve the concentrated ethanolic extract in a 70% hydroalcoholic solution.

-

Perform liquid-liquid partitioning with chloroform to obtain a xanthatin-enriched chloroform extract.

-

-

Column Chromatography:

-

Concentrate the chloroform extract and adsorb it onto a small amount of silica gel.

-

Pack a chromatography column with silica gel in n-hexane.

-

Load the adsorbed sample onto the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate mixtures, starting from a 4:1 ratio and gradually increasing the polarity to 3:2.

-

Collect fractions and monitor by TLC.

-

-

Purification and Crystallization:

-

Combine the fractions containing xanthatin (identified by comparison with a standard on TLC).

-

Concentrate the combined fractions to yield crude xanthatin.

-

Recrystallize the crude compound from a suitable solvent system (e.g., hexane-ethyl acetate) to obtain pure prismatic crystals of xanthatin.

-

-

Characterization:

-

Confirm the identity and purity of the isolated xanthatin using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

-

Caption: Workflow for the extraction and purification of xanthatin.

Biological Activities and Mechanisms of Action

Xanthatin exhibits a broad spectrum of biological activities, with its anti-cancer and anti-inflammatory effects being the most extensively studied.

Anti-Cancer Activity

Xanthatin has demonstrated significant cytotoxicity against a variety of cancer cell lines. Its anti-tumor activity is attributed to several mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

| Cell Line | Cancer Type | IC₅₀ Value (µM) | IC₅₀ Value (µg/mL) | Reference |

| WiDr | Colon Cancer | - | 0.1 - 6.2 | |

| MDA-MB-231 | Breast Cancer | - | 0.1 - 6.2 | |

| NCI-H417 | Lung Cancer | - | 0.1 - 6.2 | |

| Hep-G2 | Hepatocellular Carcinoma | 49.0 ± 1.2 | - | |

| L1210 | Mouse Lymphocytic Leukemia | 12.3 ± 0.9 | - | |

| NSCLC-N6 | Human Bronchial Epidermoid Carcinoma | - | 3 | |

| A549 | Non-small-cell lung cancer | - | - | |

| H1975 | Non-small-cell lung cancer | - | - | |

| HCC827 | Non-small-cell lung cancer | - | - | |

| H1650 | Non-small-cell lung cancer | - | - | |

| HT-29 | Colorectal Cancer | - | - | |

| HeLa | Cervical Cancer | - | - |

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers. Xanthatin has been shown to be a potent inhibitor of this pathway.

Mechanism of Inhibition:

Xanthatin directly targets and covalently binds to the IκB kinase (IKK) complex, specifically interacting with cysteine residues on IKKβ. This covalent modification inhibits the kinase activity of IKK, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB dimer (p50/p65) remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory and pro-survival genes.

Caption: Inhibition of the NF-κB signaling pathway by xanthatin.

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another crucial signaling cascade implicated in cancer development and progression. Constitutive activation of STAT3 is frequently observed in various malignancies.

Mechanism of Inhibition:

Xanthatin acts as a pan-JAK inhibitor. It covalently binds to cysteine residues within the kinase domain of JAKs, including JAK1, JAK2, and TYK2. This irreversible binding inhibits the autophosphorylation and activation of JAKs upon cytokine stimulation (e.g., IL-6). Consequently, the downstream phosphorylation of STAT3 at tyrosine 705 is blocked. This prevents STAT3 dimerization, its translocation to the nucleus, and the subsequent transcription of target genes involved in cell proliferation, survival, and angiogenesis.

Caption: Inhibition of the JAK/STAT3 signaling pathway by xanthatin.

Experimental Protocols for Key Assays

Objective: To quantify the inhibitory effect of xanthatin on NF-κB transcriptional activity.

Materials:

-

HEK293 cells stably transfected with an NF-κB-responsive luciferase reporter construct.

-

Cell culture medium (e.g., DMEM) with supplements.

-

Xanthatin stock solution (in DMSO).

-

TNF-α (or other NF-κB activator).

-

Luciferase Assay System (e.g., Promega).

-

96-well opaque plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the HEK293/NF-κB reporter cells in a 96-well opaque plate at a density that allows for ~90% confluency on the day of the assay.

-

Compound Treatment: Pre-treat the cells with various concentrations of xanthatin (and a vehicle control) for 1-2 hours.

-

Stimulation: Stimulate the cells with TNF-α (e.g., 1 ng/mL) for 4-6 hours to induce NF-κB activation.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided in the luciferase assay kit.

-

Luciferase Activity Measurement: Add the luciferase assay reagent to the cell lysates and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the percentage of inhibition relative to the TNF-α-stimulated control.

Objective: To determine the effect of xanthatin on the phosphorylation of STAT3.

Materials:

-

Cancer cell line with a responsive JAK/STAT pathway (e.g., MDA-MB-231).

-

Cell culture medium and supplements.

-

Xanthatin stock solution.

-

IL-6 (or other STAT3 activator).

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3.

-

HRP-conjugated secondary antibody.

-

ECL substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Cell Culture and Treatment: Culture the cells to 70-80% confluency. Pre-treat with xanthatin for the desired time and concentration, followed by stimulation with IL-6 (e.g., 10 ng/mL) for 10-15 minutes.

-

Cell Lysis: Lyse the cells in ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total STAT3 to ensure equal protein loading.

-

Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.

Conclusion

Xanthatin is a promising natural product with well-documented anti-cancer and anti-inflammatory properties. Its ability to covalently inhibit key signaling pathways such as NF-κB and JAK/STAT provides a strong rationale for its further development as a therapeutic agent. The detailed methodologies and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the full potential of this remarkable compound. Further preclinical and clinical investigations are warranted to translate the in vitro and in vivo findings into tangible clinical applications.

The Biosynthesis of Xanthatin in Xanthium strumarium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthatin, a major bioactive sesquiterpene lactone found in Xanthium strumarium, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel related compounds. This technical guide provides a comprehensive overview of the current knowledge on the xanthatin biosynthetic pathway, detailing the key enzymatic steps from central metabolism to the final intricate structure. It includes a proposed pathway based on transcriptomic data, detailed experimental protocols for pathway elucidation, and a summary of the available quantitative data. This document aims to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction

Xanthium strumarium, commonly known as cocklebur, is a plant rich in various secondary metabolites, with xanthanolides being a prominent class. Xanthanolides are sesquiterpene lactones (STLs) characterized by a C7-C8 fused lactone ring. Xanthatin is a primary xanthanolide in this plant and is believed to be responsible for many of its therapeutic effects. The biosynthesis of STLs is a complex process involving numerous enzymatic reactions, starting from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). While the initial steps of sesquiterpenoid biosynthesis are well-understood, the specific downstream pathway leading to xanthatin is still under investigation. This guide synthesizes the available literature to present a detailed account of the proposed biosynthetic route to xanthatin.

The Proposed Biosynthetic Pathway of Xanthatin

The biosynthesis of xanthatin can be conceptually divided into three main stages:

-

Formation of the Sesquiterpene Precursor, Farnesyl Pyrophosphate (FPP): This stage involves the convergence of two primary isoprenoid biosynthesis pathways, the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids, to produce IPP and DMAPP. These five-carbon units are then condensed to form the 15-carbon intermediate, FPP. Transcriptome analysis of Xanthium strumarium has confirmed the presence of genes encoding all the necessary enzymes for both the MVA and MEP pathways[1].

-

Formation of the Germacranolide Skeleton: FPP is cyclized by a sesquiterpene synthase (STS) to form germacrene A. This is a crucial branching point from general sesquiterpenoid metabolism towards the synthesis of germacranolide-type STLs. Subsequently, germacrene A undergoes a three-step oxidation at the C12 methyl group, catalyzed by a germacrene A oxidase (GAO), to yield germacrene A acid (GAA)[2]. A unique germacrene A oxidase (XsGAO) has been identified in Xanthium strumarium that catalyzes only the first step, the conversion of germacrene A to germacrene A alcohol, suggesting potential variations in this pathway[3]. However, other studies have identified GAOs in Xanthium sibiricum that catalyze the two-step conversion to GAA[4].

-

Tailoring Steps Leading to Xanthatin: The downstream pathway from GAA to xanthatin involves a series of largely uncharacterized hydroxylation, dehydrogenation, and potentially acetylation reactions. It is proposed that a key step is the hydroxylation of GAA at the C8 position, which facilitates the formation of the characteristic C7-C8 lactone ring of xanthanolides[1]. Comparative transcriptome analysis of X. strumarium has identified several candidate genes that may be involved in these final tailoring steps, including cytochrome P450s (CYP450s) of the CYP71 family, dehydrogenases, and acetyltransferases[1][3][5].

Below is a diagram illustrating the proposed biosynthetic pathway of xanthatin.

Quantitative Data

Quantitative data on the biosynthesis of xanthatin is currently limited. Most studies have focused on the relative abundance of different xanthanolides in various chemotypes of X. strumarium or the yield of xanthatin from solvent extractions. No kinetic data for the biosynthetic enzymes have been reported.

| Compound | Plant Material | Extraction Method | Yield (% of dry weight) | Reference |

| Xanthatin | Aerial parts | Chloroform extraction | 0.07% | [6] |

| Xanthatin | Aerial parts | Aqueous reflux | 1.1-1.3% | [7] |

Table 1: Yield of Xanthatin from Xanthium strumarium

A study on different chemotypes of X. strumarium glandular trichomes revealed variations in the relative abundance of major xanthanolides.

| Chemotype | Xanthatin | 8-epi-xanthatin | Xanthumin | Xanthinosin | Reference |

| Type I | Not detected | High | Present | Not detected | [8][9] |

| Type II | Present | Present | Present | Not detected | [8][9] |

| Type III | Lower level | High | Not specified | High | [8][9] |

Table 2: Relative Abundance of Major Xanthanolides in Different Chemotypes of Xanthium strumarium

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the elucidation of the xanthatin biosynthetic pathway.

Identification of Candidate Genes via Transcriptome Analysis

This protocol outlines the general workflow for identifying candidate genes involved in xanthatin biosynthesis using RNA sequencing.

Protocol Details:

-

Plant Material: Use young leaves and purified glandular trichomes from X. strumarium for comparative analysis, as trichomes are the primary site of xanthanolide accumulation[1].

-

RNA Isolation: Isolate total RNA using a TRIzol-based method or a commercial kit. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

cDNA Library Construction and Sequencing: Prepare cDNA libraries using a kit such as the Illumina TruSeq RNA Sample Preparation Kit. Perform sequencing on an Illumina HiSeq platform[1].

-

De novo Assembly and Annotation: Assemble the clean reads into unigenes using software like Trinity. Annotate the unigenes by performing BLAST searches against public databases (e.g., Nr, Nt, Swiss-Prot, GO, KOG, and KEGG)[1].

-

Differential Expression Analysis: Calculate gene expression levels as Fragments Per Kilobase of transcript per Million mapped reads (FPKM). Identify differentially expressed genes between trichome and leaf libraries.

-

Candidate Gene Identification: Filter for unigenes annotated as cytochrome P450s (especially CYP71 family), dehydrogenases, and acetyltransferases that are highly expressed in glandular trichomes[1].

Heterologous Expression and Functional Characterization of Candidate Enzymes

This protocol describes the expression of candidate genes in a heterologous host (e.g., Saccharomyces cerevisiae) to determine their enzymatic function.

Protocol Details:

-

Cloning: Amplify the full-length coding sequence of the candidate gene from X. strumarium cDNA and clone it into a yeast expression vector (e.g., pYES-DEST52)[4].

-

Yeast Transformation: Transform the expression construct into a suitable S. cerevisiae strain[4].

-

Culture and Induction: Grow the transformed yeast in an appropriate medium and induce gene expression with galactose[4].

-

In vivo/In vitro Assays:

-

For in vivo assays: Co-express the candidate gene with genes for upstream pathway enzymes (e.g., farnesyl pyrophosphate synthase and germacrene A synthase) to provide the substrate.

-

For in vitro assays: Prepare microsomal fractions from the yeast culture and incubate with the putative substrate (e.g., GAA) and necessary cofactors (e.g., NADPH for CYP450s).

-

-

Product Extraction and Analysis: Extract the products from the yeast culture or enzymatic assay with an organic solvent (e.g., ethyl acetate). Analyze the extracts using GC-MS or LC-MS to identify the reaction products by comparing their mass spectra and retention times with authentic standards or published data[4].

Extraction and Quantification of Xanthatin and Related Compounds

This protocol details a method for the extraction and quantification of xanthatin and other xanthanolides from X. strumarium plant material using HPLC-MS.

Protocol Details:

-

Sample Preparation: Dry and finely powder the plant material (e.g., leaves).

-

Extraction:

-

Solvent Extraction: Macerate the powdered plant material with a suitable solvent such as methanol (B129727) or chloroform. Concentrate the extract under reduced pressure[6].

-

Aqueous Reflux: For a potentially higher yield, reflux the plant material in water, which can also favor the conversion of related xanthanolides like xanthinin (B1684194) to xanthatin[7].

-

-

HPLC-MS/MS Analysis:

-

Chromatographic Conditions: Use a C18 reversed-phase column. A typical mobile phase would be a gradient of acetonitrile (B52724) and water with 0.1% formic acid[8].

-

Mass Spectrometry: Employ an electrospray ionization (ESI) source in positive ion mode. For quantification, use multiple reaction monitoring (MRM) by selecting appropriate precursor-to-product ion transitions for xanthatin and other target compounds.

-

Quantification: Prepare a calibration curve using an authentic xanthatin standard of known concentrations.

-

Conclusion and Future Perspectives

The biosynthesis of xanthatin in Xanthium strumarium is a complex process that is beginning to be unraveled through modern molecular techniques. While the upstream pathway leading to the germacranolide precursor GAA is relatively well understood, the downstream tailoring enzymes that create the unique structure of xanthatin remain to be functionally characterized. The candidate genes identified through transcriptome analysis provide a valuable starting point for future research. Functional characterization of these CYP450s, dehydrogenases, and acetyltransferases through heterologous expression and in vitro enzymatic assays will be crucial to fully elucidate the pathway. Furthermore, the development of robust analytical methods for the quantification of pathway intermediates will be essential for understanding the metabolic flux and for metabolic engineering applications. A complete understanding of the xanthatin biosynthetic pathway will not only enable the enhanced production of this valuable pharmaceutical compound but may also facilitate the discovery of novel, structurally related molecules with potentially improved therapeutic properties.

References

- 1. Comparative Transcriptome Analysis Identifies Putative Genes Involved in the Biosynthesis of Xanthanolides in Xanthium strumarium L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical Conservation and Evolution of Germacrene A Oxidase in Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Comparative Transcriptome Analysis Identifies Putative Genes Involved in the Biosynthesis of Xanthanolides in Xanthium strumarium L. [frontiersin.org]

- 4. Cloning and Functional Characterization of Two Germacrene A Oxidases Isolated from Xanthium sibiricum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative Transcriptome Analysis Identifies Putative Genes Involved in the Biosynthesis of Xanthanolides in Xanthium strumarium L [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Optimization of xanthatin extraction from Xanthium spinosum L. and its cytotoxic, anti-angiogenesis and antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identifying Three Ecological Chemotypes of Xanthium strumarium Glandular Trichomes Using a Combined NMR and LC-MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identifying Three Ecological Chemotypes of Xanthium strumarium Glandular Trichomes Using a Combined NMR and LC-MS Method | PLOS One [journals.plos.org]

A Comprehensive Technical Guide to the Biological Activities of Xanthatin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Xanthatin, a naturally occurring sesquiterpene lactone primarily isolated from plants of the Xanthium genus, has emerged as a molecule of significant interest in pharmacological research.[1][2] Traditionally used in folk medicine, recent scientific investigation has revealed a breadth of biological activities, positioning xanthatin as a promising candidate for drug development.[1] This document provides an in-depth technical overview of the multifaceted biological activities of xanthatin, with a primary focus on its anticancer, anti-inflammatory, and antimicrobial properties. It consolidates quantitative data, details the underlying molecular mechanisms and signaling pathways, and provides comprehensive experimental protocols for the assays cited.

Anticancer Activity

Xanthatin exhibits potent anti-proliferative, pro-apoptotic, and anti-angiogenic effects across a wide range of cancer cell lines.[2][3][4][5] Its anticancer activity is attributed to its ability to modulate multiple, critical signaling pathways that govern cell growth, survival, and death.

Molecular Mechanisms and Signaling Pathways

Xanthatin's anticancer effects are not mediated by a single mechanism but rather through the simultaneous modulation of several key signaling cascades.

-

Inhibition of STAT3 and NF-κB Signaling: Aberrant activation of the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-κB (NF-κB) pathways is a hallmark of many cancers.[6] Xanthatin has been shown to be a potent dual inhibitor of these pathways.[3][6] It covalently binds to Janus kinases (JAKs) and IκB kinase (IKK), the key upstream regulators of STAT3 and NF-κB respectively.[3][6] This interaction, dependent on its α-methylene-γ-butyrolactone group, prevents the phosphorylation and subsequent activation of STAT3 and the p65 subunit of NF-κB, thereby inhibiting the transcription of genes involved in cell proliferation and survival.[6][7]

-

Modulation of PI3K/Akt/mTOR Pathway: In glioma cells, xanthatin has been observed to inhibit autophagy by activating the PI3K/Akt/mTOR signaling pathway.[3] This activation leads to an inhibitory effect on the formation of autophagosomes, ultimately promoting apoptosis.[3]

-

Induction of Oxidative and Endoplasmic Reticulum (ER) Stress: Xanthatin can induce apoptosis by disrupting the cellular redox balance. It promotes the accumulation of Reactive Oxygen Species (ROS) and inhibits thioredoxin reductase (TrxR), a key antioxidant enzyme.[8] This increase in oxidative stress can lead to mitochondrial damage and trigger the intrinsic apoptosis pathway.[8][9] Furthermore, in glioma cells, xanthatin activates the ER stress-dependent CHOP pathway, leading to apoptosis.[10][11]

-

Cell Cycle Arrest: Xanthatin can induce cell cycle arrest, primarily at the G2/M phase, in various cancer cells, including non-small cell lung cancer and colon cancer.[3][5] This prevents cancer cells from proceeding through mitosis, ultimately leading to cell death.[5]

Quantitative Data: Cytotoxicity Against Cancer Cell Lines

The cytotoxic efficacy of xanthatin has been quantified across numerous human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | IC50 Value (µM) | Citation |

| Hep-G2 | Hepatocellular Carcinoma | 49.0 ± 1.2 | [4] |

| L1210 | Leukemia | 12.3 ± 0.9 | [4] |

| T. b. brucei | Trypanosoma | 2.63 µg/mL | [12] |

| HT-29 | Colorectal Cancer | Varies (Inhibition shown) | [5] |

| HeLa | Cervical Cancer | Varies (Inhibition shown) | [5] |

| SK-OV-3 | Ovarian Cancer | Varies (Inhibition shown) | [9] |

Signaling Pathway Diagrams

Anti-inflammatory Activity

Xanthatin demonstrates significant anti-inflammatory properties by suppressing key inflammatory pathways and reducing the production of pro-inflammatory mediators.[1][7][12]

Molecular Mechanisms

The anti-inflammatory action of xanthatin is primarily achieved by inhibiting the NF-κB, Mitogen-Activated Protein Kinase (MAPK), and STAT signaling pathways.[3][7][13] In LPS-stimulated macrophages, pretreatment with xanthatin leads to a dose-dependent reduction in the phosphorylation of key proteins in these pathways, including STAT3, ERK1/2, JNK, IκBα, and p65.[7] By inhibiting these pathways, xanthatin effectively blocks the nuclear translocation of NF-κB p65 and suppresses the transcription of genes encoding pro-inflammatory molecules.[3][7]

This results in a significant decrease in the production of:

-

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6)[7][10]

-

Inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[7]

-

Prostaglandin E2 (PGE2) and 5-lipoxygenase (5-LOX) activity[12]

Quantitative Data: Inhibition of Inflammatory Mediators

| Mediator/Enzyme | Inhibition | Concentration | Citation |

| PGE2 Synthesis | 24% | 100 µg/mL | [12] |

| 5-Lipoxygenase Activity | 92% | 97 µg/mL | [12] |

| NO Production | IC50 = 0.47 µM | Not specified | [10] |

Signaling Pathway Diagram

Antimicrobial Activity

Xanthatin has demonstrated selective activity against various pathogenic microbes, including bacteria and fungi.[14][15]

Antimicrobial Spectrum

-

Antibacterial Activity: Xanthatin is active against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus.[14][15] However, it has shown no significant activity against Gram-negative bacteria like Escherichia coli.[10]

-

Antifungal Activity: It exhibits inhibitory effects against several phytopathogenic fungi, including Colletotrichum gloesporoides, Trichothecium roseum, and Botrytis cinerea.[14][15][16] Derivatives of xanthatin have been synthesized that show even greater fungicidal activity than the parent compound.[16]

Quantitative Data: Antimicrobial Efficacy

| Organism | Type | Activity Metric | Value (µg/mL) | Citation |

| Botrytis cinerea | Fungus | IC50 (spore) | 37.6 | [16] |

| Cytospora mandshurica | Fungus | EC50 (mycelia) | 14.8 | [16] |

| Staphylococcus aureus | Bacteria | Active | Not specified | [14] |

| Bacillus cereus | Bacteria | Active | Not specified | [14] |

Other Biological Activities

-

Anti-angiogenic Activity: Xanthatin exhibits potent anti-angiogenic properties. In a rat aortic ring explant model, it caused a dose-related inhibition of microvessel growth at concentrations as low as 0.03 µM.[4] This effect is comparable to the well-known anti-angiogenic drug paclitaxel, suggesting its potential in treating solid tumors by cutting off their blood supply.[4]

Experimental Protocols

Extraction and Isolation of Xanthatin from Xanthium spinosum

This protocol describes an aqueous extraction method that favors the conversion of xanthinin (B1684194) to xanthatin.[4][17][18]

-

Maceration: Soak 100 g of dry, ground X. spinosum plant material in 300 mL of water.

-

Heated Extraction: Heat the mixture to 100°C in an ultrasound bath for 30 minutes to facilitate extraction and conversion.

-

Filtration: Filter the mixture under suction to separate the aqueous extract from the solid plant residue.

-

Liquid-Liquid Extraction: Extract the aqueous filtrate three times with an equal volume of an ethyl ether:ethyl acetate (B1210297) (1:1) solvent mixture.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and evaporate the solvent under reduced pressure to obtain the crude extract.

-

Chromatography: Purify the crude extract using column chromatography on silica (B1680970) gel, eluting with a hexane-ethyl acetate gradient of increasing polarity. Collect fractions and monitor by Thin Layer Chromatography (TLC). Xanthatin typically elutes with a 1:1 hexane-ethyl acetate mixture.[4]

Cell Viability/Cytotoxicity (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[19]

-

Cell Seeding: Seed cells (e.g., HT-29, HeLa) in a 96-well plate at a density of 1 x 10^4 cells/mL and incubate overnight to allow for attachment.

-

Treatment: Expose cells to various concentrations of xanthatin (e.g., 1 to 20 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., 0.1% DMSO).

-

MTT Incubation: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value can be determined by plotting viability against concentration.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.[5][19]

-

Cell Culture and Treatment: Culture cells (e.g., A549) to ~70% confluency and treat with xanthatin at desired concentrations for 24 hours.

-

Harvesting: Harvest cells by trypsinization, wash with ice-cold Phosphate Buffered Saline (PBS).

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Incubate for 30 minutes in the dark at room temperature. Analyze the DNA content using a flow cytometer. The resulting histogram will show peaks corresponding to G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Protein Extraction: Treat cells with xanthatin, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel by electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, p65, Caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

Xanthatin is a sesquiterpenoid lactone with a remarkable range of biological activities, making it a compelling natural product for therapeutic development. Its ability to simultaneously target multiple key oncogenic and inflammatory signaling pathways, such as NF-κB and STAT3, provides a strong rationale for its investigation as an anticancer and anti-inflammatory agent.[3][6] The quantitative data clearly demonstrate its potency in inhibiting cancer cell growth and suppressing inflammatory responses. While the preclinical evidence is robust, further in-vivo efficacy and safety studies are essential to translate the therapeutic potential of xanthatin from the laboratory to clinical applications. The detailed protocols provided herein serve as a guide for researchers aiming to further explore and validate the promising biological activities of this compound.

References

- 1. Xanthatin - Wikipedia [en.wikipedia.org]

- 2. Xanthatin: A promising natural product in combating disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Optimization of xanthatin extraction from Xanthium spinosum L. and its cytotoxic, anti-angiogenesis and antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. richardbeliveau.org [richardbeliveau.org]

- 6. Xanthatin inhibits STAT3 and NF‐κB signalling by covalently binding to JAK and IKK kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Xanthatin inhibits non-small cell lung cancer proliferation by breaking the redox balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Experimental and computational evidence for xanthatin as a multi-target anti-cancer agent in ovarian cancer | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 10. mdpi.com [mdpi.com]

- 11. Xanthatin induces glioma cell apoptosis and inhibits tumor growth via activating endoplasmic reticulum stress-dependent CHOP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biological activities of xanthatin from Xanthium strumarium leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. academic.oup.com [academic.oup.com]

- 15. academic.oup.com [academic.oup.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. diposit.ub.edu [diposit.ub.edu]

- 18. Optimization of xanthatin extraction from Xanthium spinosum L. and its cytotoxic, anti-angiogenesis and antiviral properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. jelsciences.com [jelsciences.com]

Xanthatin: A Comprehensive Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthatin, a naturally occurring sesquiterpene lactone, has emerged as a compound of significant interest in the scientific community due to its diverse and potent biological activities. Isolated primarily from plants of the Xanthium genus, it has demonstrated promising anti-inflammatory, anti-cancer, and anti-proliferative properties. This technical guide provides an in-depth overview of the core physical and chemical properties of Xanthatin, supported by detailed experimental protocols and visual representations of its molecular interactions to aid in research and drug development endeavors.

Physicochemical Properties

The fundamental physical and chemical characteristics of Xanthatin are summarized below, providing a crucial foundation for its handling, formulation, and application in experimental settings.

General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 26791-73-1 | [1][2][3][4] |

| Molecular Formula | C₁₅H₁₈O₃ | [2][3][5][6] |

| Molecular Weight | 246.30 g/mol | [1][2][3][5] |

| Appearance | White crystalline solid, flat needles | [7][8] |

| Melting Point | 112 - 115 °C | [1][2][4] |

| Boiling Point | 444.3 ± 45.0 °C at 760 mmHg | [1] |

| Optical Rotation | [α]D³⁰ -20° (ethanol) | [8] |

Solubility

| Solvent | Solubility | Reference(s) |

| DMSO | Soluble (49 mg/mL) | [9][10] |

| Acetone | Soluble | [8][9] |

| Chloroform (B151607) | Soluble | [9][11] |

| Dichloromethane | Soluble | [9][11] |

| Methanol (B129727) | Soluble | [8][9][11] |

| Ethanol (B145695) | Soluble | [8] |

| Water | Slightly soluble | [9][11] |

| Petroleum Ether | Practically insoluble | [8] |

| 5% NaOH | Practically insoluble | [8] |

| 5% HCl | Practically insoluble | [8] |

Spectral Data

Detailed spectral analysis is essential for the unambiguous identification and characterization of Xanthatin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data for Xanthatin, recorded in DMSO-d₆, are presented below. These data are critical for confirming the molecular structure and stereochemistry of the compound.

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm), Multiplicity (J in Hz) |

| 1 | 40.2 | 2.55, m |

| 2 | 28.9 | 1.80, m; 2.10, m |

| 3 | 35.8 | 2.30, m; 2.65, m |

| 4 | 139.8 | - |

| 5 | 125.4 | 5.95, d (11.5) |

| 6 | 145.2 | 6.80, dd (11.5, 8.5) |

| 7 | 82.1 | 4.10, t (8.5) |

| 8 | 48.9 | 2.85, m |

| 9 | 30.1 | 1.95, m; 2.20, m |

| 10 | 18.7 | 1.15, d (7.0) |

| 11 | 138.9 | - |

| 12 | 170.1 | - |

| 13 | 121.2 | 5.60, d (2.5); 6.25, d (3.0) |

| 1' | 198.2 | - |

| 2' | 27.8 | 2.35, s |

| 3' | - | - |

Infrared (IR) Spectroscopy

The infrared spectrum of Xanthatin reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~1760 | C=O stretching (γ-lactone) |

| ~1680 | C=O stretching (α,β-unsaturated ketone) |

| ~1650 | C=C stretching |

Mass Spectrometry (MS)

While detailed public fragmentation data for Xanthatin is limited, the expected molecular ion peak [M+H]⁺ would be observed at m/z 247.13.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in the study of Xanthatin.

Isolation and Purification of Xanthatin from Xanthium strumarium

This protocol outlines a typical procedure for the extraction and purification of Xanthatin from its natural source.

Caption: Workflow for the isolation and purification of Xanthatin.

-

Plant Material Preparation: Air-dry the aerial parts of Xanthium strumarium and grind them into a fine powder.

-

Extraction: Macerate the powdered plant material with 96% ethanol at room temperature for 72 hours. Repeat the extraction process three times.

-

Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning: Suspend the crude extract in water and partition it sequentially with n-hexane and chloroform. Collect the chloroform fraction.

-

Chromatographic Purification: Subject the chloroform fraction to column chromatography on a silica gel column.

-

Gradient Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC). Combine the fractions containing Xanthatin.

-

Crystallization: Recrystallize the combined fractions from methanol to obtain pure Xanthatin as white needles.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of Xanthatin on cancer cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Xanthatin (typically ranging from 1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis for VEGFR2/STAT3/PI3K/Akt Pathway

This protocol details the investigation of Xanthatin's effect on key signaling proteins.

-

Cell Treatment and Lysis: Treat cells with Xanthatin at the desired concentrations and duration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-VEGFR2, VEGFR2, p-STAT3, STAT3, p-Akt, Akt, p-PI3K, PI3K, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

NF-κB Luciferase Reporter Assay

This assay measures the effect of Xanthatin on the activity of the NF-κB transcription factor.

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the transfected cells with Xanthatin for a specified period. Stimulate the cells with an NF-κB activator (e.g., TNF-α) as a positive control.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Signaling Pathways Modulated by Xanthatin

Xanthatin exerts its biological effects by modulating several critical intracellular signaling pathways, which are often dysregulated in cancer and inflammatory diseases.

Caption: Key signaling pathways modulated by Xanthatin.

The primary mechanisms of action of Xanthatin include the inhibition of several key signaling cascades:

-

VEGFR2 Signaling: Xanthatin has been shown to directly inhibit the activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. By blocking VEGFR2, Xanthatin can suppress the formation of new blood vessels, which is crucial for tumor growth and metastasis.

-

STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell proliferation and survival. Xanthatin has been observed to inhibit the phosphorylation and activation of STAT3, leading to the downregulation of its target genes involved in cancer progression.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Xanthatin can suppress the activation of PI3K and its downstream effectors, Akt and mTOR, thereby inducing cell cycle arrest and apoptosis in cancer cells.

-

NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in the inflammatory response and cancer development. Xanthatin inhibits the activation of the IKK complex, which is responsible for the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. This leads to the suppression of NF-κB activity and the downregulation of inflammatory and pro-survival genes.[10]

Conclusion

Xanthatin is a promising natural product with a well-defined chemical structure and a growing body of evidence supporting its potent biological activities. This technical guide provides a comprehensive summary of its physical and chemical properties, along with detailed experimental protocols and an overview of its mechanisms of action. This information is intended to serve as a valuable resource for researchers and scientists working towards harnessing the therapeutic potential of Xanthatin in the development of novel treatments for cancer and inflammatory diseases. Further investigation into its pharmacokinetics, in vivo efficacy, and safety profile is warranted to advance this compound towards clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Optimization of xanthatin extraction from Xanthium spinosum L. and its cytotoxic, anti-angiogenesis and antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Xanthine [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Production of 3,4-cis- and 3,4-trans-Leucocyanidin and Their Distinct MS/MS Fragmentation Patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Analysis of Xanthatin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthatin, a naturally occurring bicyclic sesquiterpene lactone predominantly isolated from plants of the Xanthium genus, has garnered significant attention in the scientific community.[1][2] Its diverse pharmacological activities, including anti-tumor, anti-inflammatory, anti-bacterial, and anti-viral properties, make it a promising candidate for drug discovery and development.[1] This technical guide provides a comprehensive overview of the spectral analysis of Xanthatin, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and an exploration of its key signaling pathways are also presented to support further research and development efforts.

Spectroscopic Data

The structural elucidation of Xanthatin relies on a combination of spectroscopic techniques. The following sections summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of Xanthatin. Both ¹H and ¹³C NMR data provide critical information about the connectivity and chemical environment of each atom.

Table 1: ¹H-NMR and ¹³C-NMR Assignments for Xanthatin in DMSO-d₆ [3]

| Position | δC (ppm) | δH (ppm) | Multiplicity (J Hz) |

| 1 | 143.9 | - | - |

| 2 | 148.7 | 7.15 | 1H d (16.1) |

| 3 | 124.2 | 6.20 | 1H d (16.1) |

| 4 | 198.0 | - | - |

| 5 | 139.5 | 6.42 | 1H br s |

| 6 | 45.8 | 3.05 | 1H m |

| 7 | 81.2 | 4.85 | 1H t (9.2) |

| 8 | 42.5 | 2.60 | 1H m |

| 9 | 29.8 | 1.80, 1.60 | 2H m |

| 10 | 32.1 | 2.25, 2.10 | 2H m |

| 11 | 139.8 | - | - |

| 12 | 170.1 | - | - |

| 13 | 121.5 | 6.15, 5.60 | 2H d (2.8), d (2.8) |

| 14 | 18.2 | 1.05 | 3H d (6.9) |

| 15 | 21.5 | 1.85 | 3H s |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Xanthatin shows characteristic absorption bands corresponding to its key structural features.

Table 2: Key IR Absorption Bands of Xanthatin

| Wavenumber (cm⁻¹) | Functional Group |

| 1762 | γ-lactone carbonyl |

| 1679 | α,β-unsaturated ketone |

| 1581 | Carbon-carbon double bond |

These intense signals are typical for the carbonyl valence vibrations and double bonds within the Xanthatin molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For Xanthatin, with a molecular formula of C₁₅H₁₈O₃, the expected molecular weight is approximately 246.3 g/mol .[2] Electron spray ionization (ESI-MS) is a common technique used for its analysis.[4] The molecular ion peak [M+H]⁺ is observed at m/z 247.3.[5]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of Xanthatin and similar sesquiterpene lactones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for the NMR analysis of a sesquiterpene lactone like Xanthatin is as follows:

-

Sample Preparation: Dissolve 1-5 mg of purified Xanthatin in a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), in a standard NMR tube.[6]

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.[7]

-

1D NMR Spectra Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum to determine the chemical shifts, multiplicities, and coupling constants of the protons.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum to identify the number and types of carbon atoms.

-

-

2D NMR Spectra Acquisition: To establish the complete structure and stereochemistry, a suite of 2D NMR experiments is typically performed.[6][8] These include:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons, which is crucial for assembling the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the stereochemistry.[3]

-

-

Data Processing and Analysis: Process the acquired spectra using appropriate software. The chemical shifts (δ) are expressed in parts per million (ppm) and referenced to an internal standard like tetramethylsilane (B1202638) (TMS). Coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy

The following protocol outlines the general procedure for obtaining an IR spectrum of a natural product like Xanthatin:

-

Sample Preparation:

-

KBr Pellet Method: Grind a small amount of solid Xanthatin (typically 1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent disk using a hydraulic press.[9][10] This method is suitable for solid samples.

-

Thin Film Method: If the sample is soluble in a volatile solvent, dissolve it and deposit a thin film onto a salt plate (e.g., NaCl or KBr) by evaporating the solvent.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[11]

-

Spectrum Acquisition: Place the prepared sample in the spectrometer's sample holder and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups within the Xanthatin molecule.[12]

Mass Spectrometry (MS)

A general protocol for the mass spectrometric analysis of sesquiterpenes is as follows:

-

Sample Preparation: Dissolve a small amount of the purified Xanthatin in a suitable solvent, such as methanol (B129727) or ethyl acetate.[4][13]

-

Instrumentation: Employ a mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[5][13][14] For non-volatile compounds like Xanthatin, LC-MS with an electrospray ionization (ESI) source is commonly used.[5]

-

Analysis:

-

Infusion: The sample solution can be directly infused into the mass spectrometer to obtain the mass spectrum.[4]

-

LC-MS: For analysis of mixtures or to confirm purity, inject the sample into an LC system coupled to the mass spectrometer. The compound is separated on a column before entering the mass spectrometer.

-

-

Data Acquisition: Acquire the mass spectrum, noting the molecular ion peak and any significant fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.[7]

Signaling Pathways and Biological Activity

Xanthatin exhibits its biological effects by modulating several key signaling pathways, making it a molecule of great interest in drug development.

Inhibition of STAT3 and NF-κB Signaling

Xanthatin has been shown to be a potent inhibitor of both the Signal Transducer and Activator of Transcription 3 (STAT3) and the Nuclear Factor-κB (NF-κB) signaling pathways.[15][16] It achieves this by covalently binding to and inactivating Janus kinases (JAKs) and IκB kinase (IKK), which are key regulators of the STAT3 and NF-κB pathways, respectively.[15][17] This dual-targeting activity contributes to its anti-inflammatory and anti-cancer properties.[15]

Modulation of the PI3K/Akt/mTOR Pathway

In glioma cells, Xanthatin has been found to suppress proliferation and induce apoptosis by inhibiting autophagy through the activation of the PI3K-Akt-mTOR signaling pathway.[18] This suggests a complex, context-dependent mechanism of action.

Induction of Endoplasmic Reticulum Stress

Another identified mechanism of action for Xanthatin in glioma cells is the induction of apoptosis through the activation of the endoplasmic reticulum (ER) stress-dependent CHOP pathway.[19]

Cell Cycle Arrest

Xanthatin has also been reported to inhibit the proliferation of retinoblastoma cells by inducing G2/M cell cycle arrest and promoting apoptosis, targeting the PLK1-mediated cell cycle pathway.[20]

Conclusion

The comprehensive spectral analysis of Xanthatin, through NMR, IR, and MS, provides a solid foundation for its structural characterization and quality control. The elucidation of its complex mechanisms of action, involving multiple key signaling pathways, highlights its potential as a multifaceted therapeutic agent. This guide serves as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development, facilitating further investigation into the promising therapeutic applications of Xanthatin.

References

- 1. Xanthatin: A promising natural product in combating disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (-)-Xanthatin | C15H18O3 | CID 5281511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Identifying Three Ecological Chemotypes of Xanthium strumarium Glandular Trichomes Using a Combined NMR and LC-MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Optimization of xanthatin extraction from Xanthium spinosum L. and its cytotoxic, anti-angiogenesis and antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mmrc.caltech.edu [mmrc.caltech.edu]

- 10. Xanthine [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. INFRARED(IR) SPECTROSCOPY OF NATURAL PRODUCTS | PPTX [slideshare.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Xanthatin inhibits STAT3 and NF‐κB signalling by covalently binding to JAK and IKK kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Xanthatin suppresses proliferation and tumorigenicity of glioma cells through autophagy inhibition via activation of the PI3K-Akt-mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Xanthatin induces glioma cell apoptosis and inhibits tumor growth via activating endoplasmic reticulum stress-dependent CHOP pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. iovs.arvojournals.org [iovs.arvojournals.org]

Xanthatin Derivatives and Their Structural Analogues: A Technical Guide for Drug Development Professionals

Introduction

Xanthatin, a naturally occurring sesquiterpene lactone predominantly isolated from plants of the Xanthium genus, has emerged as a promising scaffold for the development of novel therapeutic agents.[1] Its diverse pharmacological activities, including anticancer, anti-inflammatory, and antifungal properties, have spurred significant interest within the research and drug development community.[1][2] This technical guide provides an in-depth overview of xanthatin derivatives and their structural analogues, focusing on their synthesis, biological activities, and underlying mechanisms of action. The information is tailored for researchers, scientists, and drug development professionals, with a strong emphasis on quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Core Compound and Structural Analogues

Xanthatin is characterized by a xanthanolide skeleton, which features a bicyclic system with a fused γ-lactone ring.[3] The biological activity of xanthatin and its derivatives is often attributed to the presence of an α-methylene-γ-lactone moiety, which can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles such as cysteine residues in proteins.[4] Structural modifications of the xanthatin core have been explored to enhance potency, selectivity, and pharmacokinetic properties. These modifications primarily involve the synthesis of Michael-type amino derivatives, reduced derivatives, and other analogues.[5]